2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride typically involves the chloromethylation of 1-ethylbenzimidazole. This can be achieved through the reaction of 1-ethylbenzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloromethyl methyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form benzimidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring, enhancing their biological and chemical properties.
Scientific Research Applications
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, antifungal, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. This interaction can trigger various biochemical pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzimidazole
- 1-Ethylbenzimidazole
- 2-Methylbenzimidazole
Uniqueness
2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both the chloromethyl and ethyl groups on the benzimidazole ring. This combination of functional groups enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOYMFYXGLCEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378502-46-4 |
Source
|
Record name | 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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